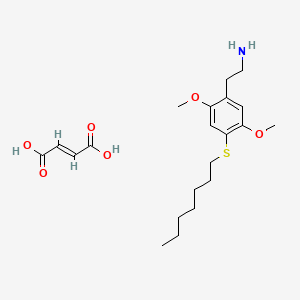
Fmoc-ile-N-carboxyanhydride
Übersicht
Beschreibung
Fmoc-ile-N-carboxyanhydride is a heterocyclic organic compound . It is also known as fmoc-L-isoleucine N-carboxy anhydride, Fmoc-lle-NCA, NALPHA-9-Fluorenylmethoxycarbonyl-L-isoleucine N-carboxylic anhydride, FMOC-ISOLEUCINE-NCA, FMOC-ILE-NCA, and (S)-(9H-fluoren-9-yl)methyl 4-sec-butyl-2,5-dioxooxazolidine-3-carboxylate .
Synthesis Analysis
The preparation of synthetically versatile N-carboxyanhydrides (NCAs) directly from amino acids and CO2 using n-propylphosphonic anhydride has been reported .Chemical Reactions Analysis
Fmoc carbamate is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Wissenschaftliche Forschungsanwendungen
Chiral Analysis of Amino Acids and Amines
- Fmoc-amino acid-N-carboxyanhydrides (Fmoc-AA-NCAs) have been used as precolumn reagents for the chiral analysis of asymmetric amines, including α-amino acid alkyl esters. These compounds allow for efficient separation of diastereomers arising from racemic amines and enable high sensitivity in fluorescent detection, achieving picomolar limits of enantiomeric excess detection (Pugnière et al., 1997).
Synthesis of β-Peptides
- The preparation of N-Fmoc-protected β2-homoamino acids for solid-phase syntheses of β-peptides has been detailed. This process involves diastereoselective amidomethylation and is suitable for large-scale preparation of Fmoc-β2hXaa-OH for β-peptide synthesis (Šebesta & Seebach, 2003).
Bio-Inspired Functional Materials
- Fmoc-modified amino acids and short peptides exhibit significant potential for the fabrication of functional materials due to their self-assembly features. They have been applied in areas like cell cultivation, bio-templating, drug delivery, and therapeutic properties, highlighting their versatility in biomedical applications (Tao et al., 2016).
Solid-Phase Peptide Synthesis
- Fmoc solid-phase peptide synthesis methodology has seen advancements with the introduction of various solid supports, linkages, and side chain protecting groups. These developments have enabled the synthesis of biologically active peptides and small proteins (Fields & Noble, 2009).
Synthesis of Peptide Alcohols
- Fmoc strategy has been effectively applied in the synthesis of peptide alcohols, illustrating the method's adaptability in creating a diverse range of peptide-based compounds (Hsieh, Wu, & Chen, 1998).
Wirkmechanismus
The Fmoc group is a base-labile protecting group used in organic synthesis . It is used as a temporary protecting group for amine at the N-terminus in solid-phase peptide synthesis (SPPS) because its removal with piperidine solution does not disturb the acid-labile linker between the peptide and the resin .
Safety and Hazards
Zukünftige Richtungen
The remarkable rate acceleration of the cooperative covalent polymerization (CCP) of NCA offers a promising strategy for the efficient synthesis of polypeptide materials, since the fast kinetics outpaces various side reactions during the polymerization process . This accelerated polymerization enables the synthesis of polypeptides in the presence of an aqueous phase, which was otherwise challenging due to the water-induced degradation of monomers .
Eigenschaften
IUPAC Name |
9H-fluoren-9-ylmethyl (4S)-4-[(2S)-butan-2-yl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5/c1-3-13(2)19-20(24)28-22(26)23(19)21(25)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3/t13-,19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDLNKUZTBFNOB-DJJJIMSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B3365868.png)




![2-[(6-Methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B3365913.png)



![9H-Fluoren-9-ylmethyl (4S)-4-[(2-methylpropan-2-yl)oxymethyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate](/img/structure/B3365939.png)


